Cas no 5962-18-5 (1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate)

1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate structure
5962-18-5 structure
Product Name:1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate
CAS-nummer:5962-18-5
MF:C12H16NO9P
MW:349.230504989624
CID:950418
PubChem ID:446894
Update Time:2025-04-19

1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate
    • 2-[[(3R,4R)-3,4-dihydroxy-2-oxo-5-phosphonooxypentyl]amino]benzoic acid
    • C01302
    • 1-(2-carboxyphenylamino)-1-deoxy-D-erythro-pent-2-ulose 5-(dihydrogen phosphate)
    • D-Erythro-2-pentulose, 1-((2-carboxyphenyl)amino)-1-deoxy-, 5-(dihydrogen phosphate)
    • 1-[(2-Carboxyphenyl)amino]-1-deoxy-D-erythro-2-pentulose 5-(dihydrogen phosphate)
    • Q27104067
    • SCHEMBL848980
    • 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate
    • DTXSID70975019
    • D-erythro-2-Pentulose, 1-((2-carboxyphenyl)amino)-1-doexy-, 5-(dihydrogen phosphate)
    • 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate
    • 2-(((3R,4R)-3,4-Dihydroxy-2-oxo-5-(phosphonooxy)pentyl)amino)benzoic acid
    • CHEBI:29112
    • 5962-18-5
    • 1-[(2-carboxyphenyl)amino]-1-deoxy-5-O-phosphono-D-ribulose
    • 1-(o-Carboxyphenylamino)-1-deoxyribulose-5-phosphate
    • 1-(2-Carboxyphenylamino)-1'-deoxy-D-ribulose 5'-phosphate
    • erythro-Pentulose
    • 1-[(2-carboxylatophenyl)amino]-1-deoxy-5-O-phosphonato-D-ribulose
    • DB-225528
    • Inchi: 1S/C12H16NO9P/c14-9(11(16)10(15)6-22-23(19,20)21)5-13-8-4-2-1-3-7(8)12(17)18/h1-4,10-11,13,15-16H,5-6H2,(H,17,18)(H2,19,20,21)/t10-,11+/m1/s1
    • InChI-sleutel: QKMBYNRMPRKVTO-MNOVXSKESA-N
    • LACHT: P(=O)(O)(O)OC[C@H]([C@H](C(CNC1C=CC=CC=1C(=O)O)=O)O)O

Berekende eigenschappen

  • Exacte massa: 349.05628
  • Monoisotopische massa: 349.05626809g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 9
  • Complexiteit: 465
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 107
  • XLogP3: -1.3
  • Topologisch pooloppervlak: 174Ų

Experimentele eigenschappen

  • PSA: 173.62
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